N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399755
InChI: InChI=1S/C12H17NO2S/c1-16(14,15)12-7-5-10(6-8-12)9-13-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3
SMILES: CS(=O)(=O)C1=CC=C(C=C1)CNC2CCC2
Molecular Formula: C12H17NO2S
Molecular Weight: 239.34 g/mol

N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine

CAS No.:

Cat. No.: VC13399755

Molecular Formula: C12H17NO2S

Molecular Weight: 239.34 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine -

Specification

Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
IUPAC Name N-[(4-methylsulfonylphenyl)methyl]cyclobutanamine
Standard InChI InChI=1S/C12H17NO2S/c1-16(14,15)12-7-5-10(6-8-12)9-13-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3
Standard InChI Key BCTFCGGSMCUWBQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)CNC2CCC2
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)CNC2CCC2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

N-[(4-Methanesulfonylphenyl)methyl]cyclobutanamine (systematic IUPAC name: N-{[4-(methanesulfonyl)phenyl]methyl}cyclobutanamine) consists of a cyclobutane ring bonded to an amine group, which is further connected to a methylene bridge-linked 4-methanesulfonylphenyl moiety. Its molecular formula is C₁₂H₁₇NO₂S, with a molecular weight of 251.33 g/mol (inferred from analogs ). The methanesulfonyl group (-SO₂CH₃) at the para position of the phenyl ring enhances the compound’s polarity and potential for hydrogen bonding, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties (Inferred from Analogs)

PropertyValueSource Analog
Molecular FormulaC₁₂H₁₇NO₂S
Molecular Weight251.33 g/mol
Density~1.2 g/cm³ (estimated)
Boiling PointNot reported
Melting PointNot reported
SolubilityModerate in polar solvents

Synthetic Pathways and Optimization

Core Synthesis Strategies

While no direct synthesis of N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine is documented, patented methods for analogous compounds provide viable blueprints. For example, the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (an etoricoxib intermediate) involves palladium-catalyzed coupling and sulfonation steps . Adapting this approach:

  • Sulfonation of Precursors: A phenylmethyl precursor undergoes sulfonation using methanesulfonyl chloride in the presence of a base (e.g., pyridine).

  • Amine Coupling: The sulfonated intermediate reacts with cyclobutanamine via reductive amination or nucleophilic substitution, facilitated by catalysts such as Pd(OAc)₂ and ligands .

Critical Reaction Conditions

  • Temperature: 85°C for palladium-mediated steps .

  • Solvents: Dichloromethane or DMF for sulfonation; water for quenching .

  • Yield Optimization: Ligand-to-catalyst ratios of 0.15:1 improve efficiency .

Patent EP3527209A1 highlights 6,5-heterobicyclic derivatives as STING antagonists for treating inflammatory diseases . Although N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine is not explicitly cited, its sulfonamide moiety and aromatic system align with motifs known to modulate innate immune pathways.

Table 2: Comparative Pharmacological Profiles

CompoundTargetPotential IndicationSource
N-[(4-Methanesulfonylphenyl)methyl]cyclobutanamineSTING (hypothetical)Inflammatory disorders
N-Methyl-4-methanesulfonamidophenethylamineSerotonin receptorsNeuropharmacology

Industrial and Research Applications

Material Science

The compound’s rigid cyclobutane structure and sulfonamide group make it a candidate for polymer cross-linking or as a ligand in catalytic systems .

Drug Discovery

As a scaffold for STING inhibitors or neuromodulators, its derivatization could yield novel therapeutics for conditions like lupus (SLE) or neurodegenerative diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator